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Compound of Interest

Compound Name: (RS)-AMPA

Cat. No.: B1680140 Get Quote

(RS)-AMPA: A Technical Guide for Researchers
(RS)-α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, commonly known as (RS)-AMPA,

is a synthetic glutamate analogue that serves as a potent and selective agonist for the AMPA-

type ionotropic glutamate receptor. Its high specificity has made it an indispensable

pharmacological tool in neuroscience research for elucidating the physiological and

pathological roles of AMPA receptors, which are the primary mediators of fast excitatory

synaptic transmission in the central nervous system (CNS). This guide provides an in-depth

overview of (RS)-AMPA, its properties, associated signaling pathways, and detailed

experimental protocols for its use.

Core Properties and Data
(RS)-AMPA is a racemic mixture of (R)- and (S)-enantiomers. The biological activity is primarily

attributed to the (S)-enantiomer, which is the more potent form.[1]

Chemical and Physical Properties
The fundamental properties of (RS)-AMPA are summarized below. Researchers should note

that it is often supplied as a monohydrate or hydrochloride salt, which can affect its molecular

weight and solubility.
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Property Value Citation(s)

Chemical Formula C₇H₁₀N₂O₄ [2]

Molecular Weight 186.17 g/mol [2]

CAS Number 77521-29-0 [2]

Appearance White to off-white solid powder [3]

Solubility

Soluble to 10 mM in water with

gentle warming. (S)-AMPA is

soluble to 50 mM in water.

[2]

Pharmacological Data: Potency and Selectivity
(RS)-AMPA is a defining agonist for the AMPA receptor subtype of ionotropic glutamate

receptors.[2] It exerts its effects by binding to the ligand-binding domain of the receptor,

causing the ion channel to open and leading to the influx of cations, primarily Na⁺, which

results in postsynaptic membrane depolarization.[4] It does not significantly interact with

binding sites for kainate or N-methyl-D-aspartate (NMDA) receptors.[5][6]

Table 1: Agonist Potency (EC₅₀) at AMPA Receptors

Compound EC₅₀ Value
Preparation / Model
System

Citation(s)

(RS)-AMPA 11 µM Prototypic value [1]

(RS)-AMPA 12 µM

Homomeric GluA1-

flop receptors in

Xenopus oocytes

[7]

(RS)-AMPA 11 µM
Cultured rat spinal

cord neurons
[8]

(RS)-AMPA 17 µM
Cultured rat cortical

neurons
[8]

(S)-AMPA 3.5 µM General value [9]
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Table 2: Selectivity Profile based on Inhibition of (S)-[³H]AMPA Binding

This table reflects the rank order of potency for various compounds in competing for the (S)-

[³H]AMPA binding site on rat brain synaptic membranes, demonstrating the selectivity of the

receptor for AMPA over other glutamate receptor agonists.

Compound
Rank Order of
Potency
(Qualitative)

Comments Citation(s)

(S)-AMPA 2

The most potent

endogenous-like

agonist at this site.

[10]

L-Glutamate 5
The principal

endogenous agonist.
[10]

Kainate 7

Shows significantly

lower affinity for the

AMPA site.

[10]

(R)-AMPA 8

The inactive

enantiomer, showing

very low affinity.

[10]

NMDA Inactive

Does not inhibit (S)-

[³H]AMPA binding up

to 100 µM.

[10]

Note: Rank order also includes Quisqualate (3), Domoate (6), and specific antagonists like

NBQX (1) and CNQX (4).

Signaling Pathways and Visualizations
Activation of AMPA receptors by agonists like (RS)-AMPA initiates several downstream

signaling events. The canonical pathway involves direct ion flux, while non-canonical pathways

can modulate gene expression and synaptic plasticity.

Canonical Ionotropic Signaling
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Upon binding of (RS)-AMPA, the AMPA receptor channel opens, allowing a rapid influx of Na⁺

ions (and efflux of K⁺ ions), which depolarizes the postsynaptic membrane.[4] This rapid

depolarization is the basis of fast excitatory postsynaptic potentials (EPSPs). In receptors

lacking the edited GluA2 subunit, the channel is also permeable to Ca²⁺. This depolarization

can also relieve the voltage-dependent Mg²⁺ block of co-localized NMDA receptors, allowing

for their activation and subsequent Ca²⁺ influx, a critical step for inducing many forms of

synaptic plasticity like long-term potentiation (LTP).[4][11]
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Canonical AMPA receptor signaling pathway.

Non-canonical Signaling via Protein Tyrosine Kinase
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Beyond its function as an ion channel, the AMPA receptor can also transduce signals by

interacting with intracellular proteins. It has been shown that AMPA receptor stimulation can

lead to the rapid activation of the Src-family protein tyrosine kinase, Lyn.[9] This activation is

independent of Na⁺ or Ca²⁺ influx. Activated Lyn can then trigger the mitogen-activated protein

kinase (MAPK) signaling cascade, which ultimately leads to changes in gene expression, such

as an increase in brain-derived neurotrophic factor (BDNF) mRNA.[9] This pathway may

contribute to longer-term changes in synaptic plasticity.[9]
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AMPA receptor non-canonical signaling.

Experimental Protocols
The following are detailed methodologies for common experiments utilizing (RS)-AMPA.

Whole-Cell Voltage-Clamp Electrophysiology
This protocol is adapted for recording AMPA receptor-mediated currents from pyramidal

neurons in acute brain slices, such as the CA1 region of the hippocampus.[1][10][12]

Objective: To measure the depolarizing current induced by (RS)-AMPA application and confirm

its mediation by AMPA receptors.

Materials:

Slicing Solution (aCSF), ice-cold: e.g., 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 25

mM NaHCO₃, 25 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂, saturated with 95% O₂/5% CO₂.

Recording Solution (aCSF), room temp: Same as above, continuously bubbled with 95%

O₂/5% CO₂.

Internal Pipette Solution: e.g., 135 mM CsF, 33 mM CsOH, 2 mM MgCl₂, 1 mM CaCl₂, 11

mM EGTA, 10 mM HEPES, pH adjusted to 7.4.

(RS)-AMPA Stock Solution: 10 mM in water.

Antagonists: Gabazine (20 µM, GABAₐR blocker), NBQX (20 µM, AMPAR antagonist).

Equipment: Vibratome, patch-clamp amplifier, microscope with DIC optics,

micromanipulators, perfusion system.

Methodology:

Slice Preparation: Anesthetize a rodent according to approved institutional protocols. Perfuse

transcardially with ice-cold slicing aCSF. Rapidly dissect the brain and prepare 300-400 µm

thick coronal or sagittal slices using a vibratome in ice-cold aCSF.
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Slice Recovery: Transfer slices to a holding chamber with room temperature aCSF bubbled

with 95% O₂/5% CO₂ for at least 1 hour before recording.

Recording Setup: Place a single slice in the recording chamber on the microscope stage and

continuously perfuse with recording aCSF (~2 mL/min). Include 20 µM gabazine in the

perfusion solution to block inhibitory currents.

Patching: Using a borosilicate glass pipette (3-5 MΩ resistance) filled with internal solution,

obtain a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.

Data Acquisition: Clamp the neuron at a holding potential of -60 mV or -70 mV to isolate

AMPA receptor-mediated currents.

AMPA Application: Once a stable baseline is achieved, apply (RS)-AMPA (typically 10-100

µM) directly to the recording chamber via the perfusion system. Record the induced inward

current.

Antagonist Confirmation: Wash out the AMPA. Once the current returns to baseline, add the

AMPA receptor antagonist NBQX (20 µM) to the perfusion bath. After several minutes, re-

apply (RS)-AMPA in the continued presence of NBQX. The original inward current should be

completely or nearly completely blocked, confirming it was mediated by AMPA receptors.[1]
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Workflow for electrophysiological recording.
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Radioligand Competition Binding Assay
This protocol describes a method to determine the affinity (Kᵢ) of a test compound for the AMPA

receptor by measuring its ability to compete with the binding of a radiolabeled ligand, such as

(S)-[³H]AMPA.[4][10][13]

Objective: To quantify the binding affinity of unlabeled ligands to the AMPA receptor.

Materials:

Tissue Source: Rat or mouse brain tissue (cortex or hippocampus).

Lysis/Homogenization Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease

inhibitors, pH 7.4, ice-cold.

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. (May include 100

mM KSCN to increase agonist affinity).[10]

Radioligand: (S)-[³H]AMPA.

Unlabeled Ligands: (RS)-AMPA (for self-competition), test compounds, and a compound for

non-specific binding determination (e.g., 1 mM L-Glutamate).

Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, vacuum filtration manifold

(e.g., Brandel or PerkinElmer harvester), glass fiber filters (e.g., GF/C, pre-soaked in 0.3%

PEI), scintillation counter, and scintillation fluid.

Methodology:

Membrane Preparation: Homogenize brain tissue in ~20 volumes of ice-cold lysis buffer.

Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at

20,000 x g for 10-20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the

centrifugation. Finally, resuspend the membrane pellet in assay buffer (optionally with 10%

sucrose as a cryoprotectant for storage at -80°C).[13]

Protein Quantification: Determine the protein concentration of the membrane preparation

using a standard method (e.g., BCA assay).
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Assay Setup: Set up the assay in a 96-well plate with a final volume of 250 µL per well.

Total Binding: 150 µL membranes, 50 µL assay buffer, 50 µL (S)-[³H]AMPA.

Non-Specific Binding (NSB): 150 µL membranes, 50 µL unlabeled L-Glutamate (1 mM

final conc.), 50 µL (S)-[³H]AMPA.

Competition: 150 µL membranes, 50 µL of competing test compound (at various

concentrations), 50 µL (S)-[³H]AMPA (at a fixed concentration, typically near its Kₔ).

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding

equilibrium.[13]

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber

filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM

Tris-HCl).

Counting: Dry the filters (e.g., 30 min at 50°C), place them in scintillation vials with

scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a

scintillation counter.[13]

Data Analysis:

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of the competing

compound.

Fit the data using a non-linear regression model to determine the IC₅₀ value.

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L]

is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
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Workflow for radioligand competition binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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